

# Neladalkib (NVL-655): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Neladalkib |           |
| Cat. No.:            | B12377415  | Get Quote |

### Introduction

**Neladalkib** (NVL-655) is an investigational, fourth-generation, selective, and brain-penetrant small molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3][4] It is rationally designed to address the clinical challenges of treatment resistance to previous generations of ALK inhibitors, including lorlatinib, by targeting a broad spectrum of ALK mutations, including compound mutations like G1202R/L1196M.[5][6] Furthermore, **Neladalkib** is engineered for high central nervous system (CNS) penetrance to treat brain metastases and to selectively avoid inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family, thereby potentially minimizing TRK-related neurological adverse events.[1][2][3][4]

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **Neladalkib**, intended for researchers and professionals in drug development.

# **Chemical Structure and Properties**

**Neladalkib** is a macrocyclic compound containing nitrogen heterocycles.[7] Its structure is designed to maintain potent inhibitory activity against a wide array of ALK mutations while being selective against other kinases.

IUPAC Name: (19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine[8][9]



SMILES:CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)--INVALID-LINK--N)C)C)C(=N1)CI[8]

Table 1: Chemical and Physical Properties of Neladalkib

(NVL-655)

| Property          | Value                     | Source      |
|-------------------|---------------------------|-------------|
| Molecular Formula | C23H22CIFN6O              | [8][10]     |
| Molecular Weight  | 452.92 g/mol              | [8][10]     |
| Exact Mass        | 452.1528 Da               | [10]        |
| Monoisotopic Mass | 452.15 Da                 | [7][11]     |
| CAS Number        | 2739866-40-9              | [7][10][11] |
| Solubility        | DMSO: 45 mg/mL (99.35 mM) | [12]        |
| XLogP3            | 3.7                       | [8]         |

# **Mechanism of Action and Signaling Pathway**

**Neladalkib** functions as a potent ATP-competitive inhibitor of the ALK receptor tyrosine kinase. In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[12][13][14] This aberrant signaling drives cell proliferation and survival through downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

**Neladalkib** binds to the kinase domain of both wild-type and mutated ALK, preventing ATP binding and subsequent autophosphorylation. This action blocks the downstream signaling cascades, leading to an inhibition of cell growth and induction of apoptosis in ALK-driven tumor cells.[8][9] Its design allows it to overcome resistance from mutations that sterically hinder the binding of previous-generation inhibitors.





Click to download full resolution via product page

Figure 1: Simplified ALK Signaling Pathway and Neladalkib Inhibition.

# **Preclinical Efficacy**



The in vitro potency of **Neladalkib** has been evaluated against a broad panel of ALK single and compound mutations. It demonstrates significant inhibitory activity, particularly against mutations that confer resistance to other ALK inhibitors.

Table 2: In Vitro Inhibitory Activity (IC50) of Neladalkib

against ALK Variants

| ALK Variant               | IC50 (nmol/L) | Notes                                                                                                                          |
|---------------------------|---------------|--------------------------------------------------------------------------------------------------------------------------------|
| Wild-type ALK             | 2.8           | General ALK inhibition.[15][16]<br>[17][18]                                                                                    |
| ALKG1202R                 | <0.73         | Potent against the common solvent front mutation.[12]                                                                          |
| ALKG1202R/L1196M          | 7             | Active against a lorlatinib-<br>resistant compound mutation.<br>[12]                                                           |
| ALKG1202R/G1269A          | 3             | Active against a lorlatinib-<br>resistant compound mutation.<br>[12]                                                           |
| ALKG1202R/L1198F          | 3             | Active against a lorlatinib-<br>resistant compound mutation.<br>[12]                                                           |
| Various Single Mutations* | 0.9 - 6.8     | Includes T1151insT, L1152R,<br>C1156Y, I1171N/S/T,<br>F1174L/S, V1180L, L1198F,<br>D1203N, S1206R, R1275Q.<br>[15][16][17][18] |
| Weaker Inhibition**       | 11 - 79       | Includes G1196M, G1269A,<br>G1269S.[15][16][17][18]                                                                            |

<sup>\*</sup>Represents a range of potent inhibitory activity against numerous single resistance mutations.

<sup>\*\*</sup>Represents mutations against which **Neladalkib** has comparatively weaker, but still significant, inhibitory effects.



## **Experimental Protocols**

Detailed methodologies for key preclinical experiments are outlined below. These represent standard protocols used to characterize the activity of kinase inhibitors like **Neladalkib**.

## Caspase-3/7 Activity Assay (Apoptosis Induction)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

- Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] In the presence of active caspases 3 and 7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to caspase activity.[8]
- Methodology (based on Caspase-Glo® 3/7 Assay):
  - Cell Plating: Seed tumor cells (e.g., NCI-H3122) in a 96-well white-walled plate at a predetermined density (e.g., <20,000 cells/well) and incubate overnight.[11]</li>
  - Compound Treatment: Treat cells with a range of Neladalkib concentrations (e.g., 1-100 nM) and appropriate vehicle controls for a specified duration (e.g., 24 hours).[15][17]
  - Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[2] Allow it to equilibrate to room temperature.
  - Assay Execution: Remove the cell plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume in each well (1:1 ratio).[11]
  - Incubation: Mix the plate on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[11]
  - Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity correlates directly with the amount of active caspase-3/7.



# Annexin V and Propidium Iodide (PI) Staining (Apoptosis Analysis)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome and used to detect exposed PS.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][19]

#### Methodology:

- Cell Culture and Treatment: Culture and treat cells with Neladalkib as described in the previous protocol.
- Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.[10][20]
- Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 670 x g for 5 minutes).[10][20]
- Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.[16]
- $\circ$  Staining: To 100  $\mu$ L of the cell suspension, add fluorochrome-conjugated Annexin V (e.g., 5  $\mu$ L) and PI working solution.[16]
- Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]
- Analysis: After incubation, add 400 μL of 1X Annexin-binding buffer and analyze the samples promptly by flow cytometry.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[20]





Click to download full resolution via product page

Figure 2: General Workflow for an Annexin V/PI Apoptosis Assay.



## In Vivo Ba/F3 Xenograft Model

This model is used to assess the anti-tumor activity of a compound in a living organism.

Principle: The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival.[21][22] When transduced to express an oncogenic kinase like EML4-ALK, the cells become IL-3 independent and instead rely on the ALK signaling pathway for proliferation and survival.[22][23] These engineered cells can be implanted into immunodeficient mice to form tumors, creating a model to test the efficacy of inhibitors targeting that specific oncogene.[24]

#### Methodology:

- Cell Line Engineering: Stably transfect Ba/F3 cells with a construct expressing the desired
  EML4-ALK variant (e.g., containing the G1202R/L1196M compound mutation).[5]
- Implantation: Subcutaneously inject the engineered Ba/F3 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize mice into treatment and vehicle control groups.
  Administer Neladalkib orally at specified doses and schedules (e.g., 0.06-1.5 mg/kg, twice daily).[17][18]
- Monitoring: Measure tumor volume with calipers at regular intervals and monitor animal body weight and overall health throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis via western blot or immunohistochemistry). The primary endpoint is typically tumor growth inhibition or regression.

# **Clinical Development**

## Foundational & Exploratory





**Neladalkib** is being investigated in human clinical trials for patients with advanced ALK-positive solid tumors.

- ALKOVE-1 (NCT05384626): A Phase 1/2 clinical trial designed to evaluate the safety, tolerability, and preliminary anti-tumor activity of Neladalkib.[1][2][25]
  - Phase 1 (Dose Escalation): Enrolled patients with pretreated advanced ALK-positive solid tumors to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).[13][26][27][28]
  - Phase 2 (Dose Expansion): Enrolling distinct cohorts of patients with ALK-positive NSCLC based on their prior treatment history, including those who have been treated with second-and third-generation ALK inhibitors.[29] This phase is designed with registrational intent.[1]
    [13]
- ALKAZAR (NCT06765109): A Phase 3 clinical trial comparing Neladalkib to alectinib in the first-line treatment of patients with advanced ALK-positive NSCLC.[30][31]

Preliminary results from the ALKOVE-1 trial have demonstrated encouraging clinical activity in heavily pretreated patients, including those with brain metastases and single or compound ALK resistance mutations, along with a favorable safety profile.[32][33] Based on these data, the U.S. FDA has granted Breakthrough Therapy Designation to **Neladalkib** for patients with locally advanced or metastatic ALK-positive NSCLC previously treated with two or more ALK TKIs.[1]





Click to download full resolution via product page

Figure 3: Simplified Workflow of the ALKOVE-1 (Phase 1/2) Trial.



## Conclusion

**Neladalkib** (NVL-655) is a novel, potent, and selective ALK inhibitor with a promising preclinical profile. Its ability to inhibit a wide range of resistance mutations, penetrate the blood-brain barrier, and spare the TRK kinase family addresses key limitations of currently available ALK TKIs.[1][4] The robust preclinical data, supported by encouraging early clinical results, highlight its potential to become a significant therapeutic option for patients with ALK-driven cancers, particularly in later lines of therapy and for those with CNS involvement. Ongoing clinical trials will further define its efficacy and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Study of Neladalkib (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]
- 2. promega.com [promega.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, Neladalkib, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 5. medkoo.com [medkoo.com]
- 6. investors.nuvalent.com [investors.nuvalent.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Neladalkib | C23H22CIFN6O | CID 164718816 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ulab360.com [ulab360.com]
- 12. Targeting ALK Rearrangements in NSCLC: Current State of the Art PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 21. accegen.com [accegen.com]
- 22. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BAF3 Cell Proliferation Assay\_BaF3 Assays\_Ba/F3 Cell Line BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Ba/F3 Xenograft Model Kyinno Bio [kyinno.com]
- 25. clinicaltrials.eu [clinicaltrials.eu]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. A Study of Neladalkib (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
- 28. Facebook [cancer.gov]
- 29. ALKOVE-1 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 30. Neladalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 31. mskcc.org [mskcc.org]
- 32. ascopubs.org [ascopubs.org]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Neladalkib (NVL-655): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377415#neladalkib-nvl-655-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com